ethanol;oxovanadium
Description
Properties
Molecular Formula |
C6H18O4V |
|---|---|
Molecular Weight |
205.15 g/mol |
IUPAC Name |
ethanol;oxovanadium |
InChI |
InChI=1S/3C2H6O.O.V/c3*1-2-3;;/h3*3H,2H2,1H3;; |
InChI Key |
IDIDIJSLBFQEKY-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.CCO.O=[V] |
Origin of Product |
United States |
Synthetic Methodologies for Oxovanadium Complexes Involving Ethanol
Direct Complexation and Ligand Condensation in Ethanol-Based Solvents
Ethanol (B145695) serves as an effective solvent for the direct synthesis of oxovanadium complexes, facilitating reactions through refluxing and solvent evaporation techniques. It is also instrumental in the in-situ preparation of more complex structures like macrocyclic and Schiff base complexes.
Synthesis of Oxovanadium(IV) and Oxovanadium(V) Complexes via Reflux and Solvent Evaporation
The synthesis of oxovanadium(IV) and oxovanadium(V) complexes often involves the use of ethanol as a reaction medium or as a source for ethoxide ligands. Refluxing vanadyl salts with appropriate ligands in ethanol is a common method for preparing VO(IV) complexes. For instance, the synthesis of vanadyl acetylacetonate (B107027), VO(acac)₂, can be achieved by reacting vanadyl sulfate (B86663) with acetylacetone (B45752) in an aqueous-ethanol mixture, followed by reflux and subsequent isolation of the product after solvent evaporation mdpi.comscribd.combenchchem.com. Yields for such syntheses typically range from 60% to 75% mdpi.comscribd.combenchchem.com.
For oxovanadium(V) species, reactions involving vanadium oxytrichloride (VOCl₃) with ethanol can lead to the formation of vanadium ethoxide complexes tubitak.gov.tr. These reactions are often carried out under anhydrous conditions to prevent hydrolysis, and the resulting products are isolated by solvent evaporation tubitak.gov.tre-journals.in.
Table 1: Representative Syntheses of Oxovanadium(IV) and Oxovanadium(V) Complexes in Ethanol
| Complex Name | Vanadium Oxidation State | Ligand/Precursor | Solvent | Method | Typical Yield | Citation(s) |
| VO(acac)₂ | IV | Acetylacetone, Vanadyl Sulfate | Ethanol/Water | Reflux, Solvent Evaporation | 60-75% | mdpi.comscribd.combenchchem.com |
| [VO(L)]SO₄ | IV | Furil, Diamine, Vanadyl Sulfate | Ethanol/Methanol (B129727) | Reflux, In-situ | 60-70% | sphinxsai.comscialert.netjetir.org |
| [VO(mac)]SO₄ | IV | Macrocyclic ligands derived from furil/thenil | Ethanol | Reflux, Template Synthesis | 60% | scialert.netjetir.org |
| Vanadium Ethoxide Species | V | VOCl₃ | Ethanol | Reaction, Solvent Evaporation | N/A | tubitak.gov.tr |
In-Situ Preparation of Macrocyclic and Schiff Base Oxovanadium Complexes in Ethanolic Media
Ethanol is particularly well-suited for the in-situ preparation of macrocyclic and Schiff base oxovanadium complexes. These syntheses often leverage the vanadyl ion (VO²⁺) as a kinetic template to guide the condensation of ligands. For example, Schiff base ligands derived from the condensation of diketones or aldehydes with diamines can be formed directly in ethanolic solutions in the presence of vanadyl sulfate sphinxsai.comscialert.netjetir.orgsphinxsai.comjournalofscience.netderpharmachemica.comshirazu.ac.ir.
A common approach involves refluxing a mixture of a dicarbonyl compound (e.g., furil, thenil, diacetyl, benzil) and a diamine in an ethanol-water solvent system with vanadyl sulfate sphinxsai.comscialert.netjetir.orgsphinxsai.comjournalofscience.netderpharmachemica.comshirazu.ac.ir. The reaction proceeds via Schiff base condensation, forming intermediate complexes. Subsequent reaction with β-diketones (e.g., acetylacetone, benzoylacetone) in an ethanolic medium can then lead to the cyclization and formation of macrocyclic oxovanadium complexes sphinxsai.comscialert.netjetir.orgjournalofscience.net. Yields for these in-situ preparations are typically reported in the range of 60-78% jetir.orgsphinxsai.comjournalofscience.netderpharmachemica.com.
Template Effect of Vanadyl Ions in Ethanol-Facilitated Ligand Cyclization
The vanadyl ion (VO²⁺) plays a crucial role as a template in facilitating the cyclization of ligands in ethanolic media sphinxsai.comscialert.netjetir.orgjournalofscience.netbiointerfaceresearch.com. In these reactions, the vanadyl ion coordinates to the nascent ligand fragments, orienting them in a specific spatial arrangement that promotes intramolecular condensation and ring closure. This templating effect is particularly effective in ethanol, where the vanadyl ion remains stable and can efficiently guide the formation of macrocyclic structures. The process often involves the condensation of diamines with dicarbonyl compounds, followed by a cyclization step with β-diketones, all occurring within the same ethanolic reaction pot sphinxsai.comscialert.netjetir.orgjournalofscience.net.
Targeted Synthesis of Polyoxovanadate-Ethoxide Clusters
Ethanol is also employed in the synthesis of more complex vanadium-oxygen clusters, including polyoxovanadates, where ethoxide ligands are incorporated.
Formation of Cyclic and Lindqvist-Type Polyoxovanadates from Ethanolic Precursors
The synthesis of polyoxovanadate (POV) clusters, particularly those featuring alkoxide ligands, can be achieved using ethanolic precursors. For instance, the reaction of vanadium(V) precursors with ethanol under specific conditions can lead to the formation of ethoxide-bridged clusters. Research has demonstrated the synthesis of cyclic hexavanadate-ethoxide clusters, such as [VO(OC₂H₅)₂]₆, which can then be converted to oxygen-deficient Lindqvist assemblies like [V₆O₆(OC₂H₅)₁₂] under solvothermal conditions in ethanol rsc.orgnsf.govrsc.orgresearchgate.netrsc.org. These syntheses often involve templating agents, such as chloride ions, to guide the assembly of specific cluster architectures rsc.orgrsc.org. The use of ethanol as a solvent is critical for controlling the solubility and reactivity of these intermediates, enabling the formation of these complex multinuclear structures rsc.orgrsc.orgresearchgate.net.
Green Chemistry Approaches Utilizing Ethanol in Oxovanadium Synthesis
Ethanol is recognized as a green solvent due to its renewable origin (derivable from biomass), low toxicity, and biodegradability chembam.comorientjchem.org. Its utilization in oxovanadium synthesis aligns with green chemistry principles by reducing the reliance on more hazardous organic solvents. Many of the synthetic routes described above, particularly those involving refluxing and in-situ preparations in ethanol, are inherently greener than methods requiring toxic or volatile organic compounds researchgate.net. The use of ethanol as a solvent can lead to higher yields and reduced reaction times, especially when combined with techniques like microwave irradiation researchgate.net. Furthermore, the ability of ethanol to facilitate efficient complexation and purification processes contributes to a more sustainable chemical synthesis.
Compound Name List:
Vanadyl acetylacetonate (VO(acac)₂)
Vanadyl sulfate (VOSO₄)
Vanadium oxytrichloride (VOCl₃)
Vanadyl ion (VO²⁺)
Vanadyl ethoxide complexes
Oxovanadium(IV) complexes
Oxovanadium(V) complexes
Macrocyclic oxovanadium complexes
Schiff base oxovanadium complexes
Polyoxovanadate-ethoxide clusters
Lindqvist-type polyoxovanadates
Cyclic hexavanadate-ethoxide clusters ([VO(OC₂H₅)₂]₆)
Oxygen-deficient Lindqvist assemblies ([V₆O₆(OC₂H₅)₁₂])
Advanced Spectroscopic and Structural Characterization of Ethanol Oxovanadium Systems
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques probe the bonding within the molecule and the energy levels of the valence electrons, respectively.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for characterizing oxovanadium complexes, primarily through the identification of the vanadium-oxygen double bond (V=O) stretching frequency, denoted as ν(V=O). This bond exhibits a strong, characteristic absorption band typically found in the 950–1000 cm⁻¹ region. nih.gov The precise position of this band is highly sensitive to the coordination environment of the vanadium center.
In ethanol-oxovanadium systems, ethanol (B145695) can act as a solvent or coordinate directly to the vanadium ion, sometimes forming an ethoxide ligand. The coordination of a Lewis base, like the nitrogen from pyridine (B92270) in a related complex, to the vanadium center trans to the oxo group causes an increase in electron density on the vanadium. This increased density weakens the V=O bond, resulting in a decrease in the stretching frequency. For instance, the V=O stretch in oxovanadium(IV) acetylacetonate (B107027) shifts from approximately 997 cm⁻¹ to 965 cm⁻¹ upon the addition of a pyridine ligand. art-xy.comukessays.com A similar effect can be anticipated with the coordination of ethanol. The presence of an ethoxy ligand (CH₃CH₂O⁻) can also be confirmed, with its formation leading to distinct vibrational modes. An infrared spectrum of one oxovanadium complex showed a strong V=O stretching band at 971 cm⁻¹. researchgate.net
Table 1: Characteristic FTIR Frequencies for Oxovanadium Complexes Use the slider to see more data.
| Complex Type | ν(V=O) (cm⁻¹) | ν(V-O-V) (cm⁻¹) | Reference |
|---|---|---|---|
| Oxovanadium(IV) Complex | 971 | N/A | researchgate.net |
| Mononuclear Oxovanadium(V) | ~951-968 | N/A | nih.gov |
| Dinuclear Oxovanadium(V) | N/A | ~752-763 | nih.gov |
| VO(acac)₂ | 997-998 | N/A | art-xy.comukessays.com |
| VO(acac)₂py | 965-966 | N/A | art-xy.comukessays.com |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic structure of the d¹ oxovanadium(IV) ion. The spectra of these complexes in ethanolic solutions are typically characterized by a series of low-intensity d-d electronic transitions in the visible and near-infrared regions, and more intense ligand-to-metal charge transfer (LMCT) bands at higher energies (UV region).
For oxovanadium(IV) complexes, which often possess a square-pyramidal geometry, the unpaired electron resides in the dₓᵧ orbital. The observed d-d transitions correspond to the excitation of this electron to higher-energy d orbitals. Three distinct d-d transition bands are generally expected. pjsir.org For many five-coordinate complexes, these transitions occur in specific ranges: the (3dₓᵧ) → (3dₓz, 3dᵧz) transition is found between 12,860–15,100 cm⁻¹, and the (3dₓᵧ) → (3d₂²) transition is observed in the 21,000–22,000 cm⁻¹ range. rsc.org Studies of oxovanadium complexes in ethanol have identified prominent ligand field bands at approximately 16,400 cm⁻¹ (610 nm) and 18,000 cm⁻¹ (556 nm). electronicsandbooks.com The highest energy d-d transition, (3dₓᵧ) → (3dₓ²-ᵧ²*), is highly dependent on the in-plane ligands and can sometimes be obscured by intense LMCT bands. rsc.orgrsc.org
Table 2: Typical Electronic Transitions for Oxovanadium(IV) Complexes Use the slider to see more data.
| Transition | Energy Range (cm⁻¹) | Solvent/System | Reference |
|---|---|---|---|
| d-d transitions | ~16,400 and ~18,000 | Ethanol | electronicsandbooks.com |
| (3dₓᵧ) → (3dₓz, 3dᵧz*) | 12,860 - 15,100 | Various 5-coordinate complexes | rsc.org |
| (3dₓᵧ) → (3d₂²) | 21,000 - 22,000 | Various 5-coordinate complexes | rsc.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy of Oxovanadium(IV)
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species like oxovanadium(IV), which has an S=1/2 electron spin. The interaction of this unpaired electron with the ⁵¹V nucleus (I=7/2, 99.8% natural abundance) provides detailed information about the electronic structure and coordination environment. rsc.org
The EPR spectra of oxovanadium(IV) are analyzed using a spin Hamiltonian, which includes terms for the electron Zeeman interaction (described by the g-tensor) and the hyperfine coupling between the electron and nuclear spins (described by the A-tensor). rsc.org In frozen solutions, where molecular motion is restricted, the anisotropy of these tensors can be resolved into parallel (∥) and perpendicular (⊥) components. For oxovanadium(IV) complexes with an axial, square-pyramidal geometry, the typical relationship is g∥ < g⊥ < gₑ (where gₑ ≈ 2.0023) and A∥ > A⊥. This pattern is a hallmark of the unpaired electron being in the dₓᵧ orbital. researchgate.net
Table 3: Representative Spin Hamiltonian Parameters for Oxovanadium(IV) Complexes Use the slider to see more data.
| Complex/Solvent | g∥ | g⊥ | gᵢₛₒ | A∥ (× 10⁻⁴ T) | A⊥ (× 10⁻⁴ T) | Aᵢₛₒ (× 10⁻⁴ T) | Reference |
|---|---|---|---|---|---|---|---|
| VO Complex in CH₂Cl₂/Ethanol (frozen) | 1.959 | 1.969 | - | 165.0 | 52.5 | - | researchgate.net |
The appearance of the EPR spectrum of an oxovanadium(IV) complex is highly dependent on its physical state.
Isotropic Spectra (Solutions): In ethanolic solution at room temperature, the complex tumbles rapidly. This motion averages out the anisotropic magnetic interactions, resulting in a simplified isotropic spectrum. This spectrum consists of eight sharp, equally spaced lines due to the hyperfine coupling of the unpaired electron with the I=7/2 ⁵¹V nucleus. rsc.orgacs.org
Anisotropic Spectra (Frozen Matrices): When the ethanolic solution is frozen (e.g., at 77 K), the molecules are fixed in random orientations. The resulting "powder" spectrum is a superposition of spectra from all possible orientations. ethz.ch This anisotropic spectrum is characterized by distinct sets of parallel and perpendicular features, from which the g∥, g⊥, A∥, and A⊥ parameters can be extracted. researchgate.net The spectrum for a mononuclear oxovanadium(IV) species will show two sets of eight lines corresponding to the parallel and perpendicular components. nih.gov The axial symmetry observed in these spectra is consistent with the expected square-pyramidal structure of many oxovanadium(IV) complexes. researchgate.net
EPR spectroscopy is exceptionally sensitive to the immediate coordination sphere of the vanadium ion. researchgate.net
Coordination Environment: Any change in the ligands coordinated to the vanadium, including the binding of ethanol solvent molecules, alters the ligand field. This change is directly reflected in the spin Hamiltonian parameters. electronicsandbooks.com The g and A values are diagnostic of the geometry and the nature of the donor atoms. For example, the significant difference between A∥ and A⊥ is a clear indicator of the axial symmetry of the complex. The magnitude of these parameters can be used to distinguish between different species in solution, such as the starting materials and products of a reaction. researchgate.net
Solution Dynamics: In solution, the widths of the eight isotropic EPR lines are not identical. This variation in linewidth contains information about the rotational dynamics of the complex. Analysis of the mI-dependent linewidths can be used to determine the rotational correlation time (τR) of the complex in solution, providing insight into its hydrodynamic properties. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of ethanol-oxovanadium complexes in solution. It provides detailed information about the chemical environment of NMR-active nuclei, such as ¹H, ¹³C, and ⁵¹V.
¹H and ¹³C NMR spectroscopy are instrumental in characterizing the ethanol-derived ligands, which can coordinate to the vanadium center either as neutral ethanol (CH₃CH₂OH) molecules or as deprotonated ethoxide (CH₃CH₂O⁻) ligands.
In the ¹H NMR spectrum of free ethanol, distinct signals are observed for the hydroxyl (-OH), methylene (B1212753) (-CH₂), and methyl (-CH₃) protons. The chemical shifts and splitting patterns of these signals are sensitive to the molecular environment. youtube.comdocbrown.info The n+1 rule predicts the multiplicity of the signals due to spin-spin coupling between adjacent non-equivalent protons. youtube.com For instance, the -CH₂ signal is split into a quartet by the neighboring -CH₃ protons, and the -CH₃ signal is split into a triplet by the -CH₂ protons. youtube.com The integration of the peak areas provides a ratio of the number of protons in each environment, which for ethanol is typically 1:2:3 for the OH, CH₂, and CH₃ groups, respectively. docbrown.info
Upon coordination to an oxovanadium center, significant changes in the ¹H and ¹³C NMR spectra of the ethanol/ethoxide ligand are observed. The coordination can lead to shifts in the resonance frequencies of the protons and carbons of the ligand, providing evidence of the ligand-metal interaction. In some cases, the coordination of ethanol or methanol (B129727) as a solvent molecule is confirmed by the presence of broad signals in the ¹H NMR spectrum. nih.gov
⁵¹V NMR spectroscopy is particularly informative for studying the vanadium center itself. Vanadium has two NMR-active isotopes, ⁵⁰V and ⁵¹V, with ⁵¹V being the preferred nucleus due to its high natural abundance (99.75%) and greater sensitivity. huji.ac.ilnorthwestern.edu The ⁵¹V chemical shift is highly sensitive to the coordination number, the nature of the coordinated ligands, and the geometry of the vanadium complex, spanning a very wide range of over 6000 ppm. northwestern.eduresearchgate.net
The coordination of ethanol or ethoxide ligands directly influences the electronic environment of the vanadium nucleus, resulting in a characteristic ⁵¹V chemical shift. For example, the chemical shifts for various oxovanadium(V) complexes, including alkoxides, typically fall within a specific range, allowing for the identification of the coordination sphere. researchgate.netacs.org The large range of chemical shifts provides a sensitive tool for probing electronic and steric effects within a series of oxovanadium complexes. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to predict and interpret the chemical shifts, aiding in the structural elucidation of these complexes in solution. nih.gov
| Nucleus | Typical Chemical Shift Range for Oxovanadium Complexes (ppm) | Information Gained |
| ¹H | 0-10 ppm (for ligands) | Characterization of ethanol/ethoxide protons, evidence of coordination through shift changes. |
| ¹³C | 0-200 ppm (for ligands) | Characterization of ethanol/ethoxide carbons, monitoring changes upon coordination. |
| ⁵¹V | -2000 to +4000 ppm | High sensitivity to coordination environment, geometry, and oxidation state of the vanadium center. northwestern.edu |
X-ray Diffraction Analysis
X-ray diffraction (XRD) techniques are the most definitive methods for determining the three-dimensional structure of crystalline materials. Both single-crystal and powder XRD are employed to characterize ethanol-oxovanadium systems in the solid state.
In many cases, ethanol is used as a solvent for the synthesis and crystallization of oxovanadium complexes. Single-crystal XRD analysis of the resulting crystals can reveal the direct coordination of ethanol or ethoxide to the vanadium atom. For instance, studies have shown that polar protic solvents like methanol or ethanol can lead to the formation of solvent-coordinated products. nih.gov The crystal structure of such complexes confirms the presence of the coordinated alcohol molecule and provides detailed information about its orientation relative to the other ligands and the oxo group. nih.gov
The data obtained from single-crystal XRD, often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC), serves as a benchmark for validating structures proposed by spectroscopic or computational methods. nih.gov
While single-crystal XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is used to analyze the bulk material, confirming its phase purity and crystallinity. The PXRD pattern is a fingerprint of a specific crystalline compound.
For newly synthesized ethanol-oxovanadium compounds, the experimental PXRD pattern is often compared with a pattern simulated from single-crystal XRD data. A good match between the two patterns confirms that the bulk synthesized material has the same crystal structure as the single crystal that was analyzed. This is an important step to ensure that the properties measured for the bulk material are representative of the determined structure.
PXRD is also used to identify the crystalline phases present in a sample. For example, in the synthesis of vanadium oxides, PXRD can distinguish between different phases such as V₂O₅ and VO₂, which may form under different conditions. researchgate.netresearchgate.net Studies on oxovanadium(IV) complexes with various ligands have utilized PXRD to confirm the structure of the prepared compounds, often revealing details about their crystal system, such as monoclinic structures. researchgate.net
Crystallographic data from single-crystal XRD allows for a detailed analysis of the coordination environment around the vanadium center in ethanol-oxovanadium adducts. Oxovanadium complexes commonly exhibit coordination numbers from four to seven, with square-pyramidal and distorted octahedral geometries being frequent. nih.govresearchgate.net
In a typical square-pyramidal geometry, the oxo group occupies the apical position with a characteristic short V=O bond length. When ethanol coordinates to the vanadium center, it can occupy one of the positions in the coordination sphere. For example, in some distorted octahedral complexes, an alcohol molecule (like methanol, which is chemically similar to ethanol) can occupy an axial position trans to the oxo group. nih.gov This coordination often results in an elongated V-O(alcohol) bond compared to other V-O bonds in the equatorial plane. nih.gov
The analysis of bond parameters, such as the V=O and V-O(ethoxide) bond lengths and the O-V-O bond angles, is critical for understanding the nature of the bonding and the steric and electronic effects of the ligands. For example, the V=O bond is typically very short (around 1.58-1.60 Å), indicating a strong double bond character. nih.govnih.gov The bond lengths between vanadium and the oxygen of a coordinated ethoxide or ethanol ligand are generally longer. nih.gov
Table of Representative Bond Parameters in Oxovanadium Complexes
| Complex Type | Coordination Geometry | V=O Bond Length (Å) | V-O(alkoxide) Bond Length (Å) | O=V-O(alkoxide) Angle (°) | Reference |
| [VVO(L¹)(OMe)(MeOH)] | Distorted Octahedral | 1.583(17) | 1.771(15) (methoxy) | 94.40(7) (approx.) | nih.gov |
| [VO(O₂)(ox)(bp)] | Distorted Pentagonal-Bipyramidal | 1.5968(16) | N/A | 94.40(7) (O=V-O(oxine)) | nih.gov |
| Angle provided is O(4)-V(1)-O(1) where O4 is the oxo group and O1 is from another ligand, illustrating a typical angle in the coordination sphere. |
Complementary Analytical Techniques
While NMR and XRD provide detailed structural information, a comprehensive characterization of ethanol-oxovanadium systems often requires the use of complementary analytical techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a complex. A strong absorption band in the region of 950-1000 cm⁻¹ is characteristic of the V=O stretching vibration, confirming the presence of the oxovanadium core. nih.govnih.gov The coordination of ethanol or the formation of an ethoxide ligand can also be inferred from changes in the C-O and O-H stretching regions of the spectrum. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex and can be used to study the d-d transitions of the vanadium center and ligand-to-metal charge transfer (LMCT) bands. nih.gov These spectra are sensitive to the oxidation state and coordination geometry of the vanadium ion.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and can help confirm its composition. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can identify the molecular ion peak, providing strong evidence for the proposed structure. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic oxovanadium(IV) (V⁴⁺, d¹) complexes, EPR spectroscopy is a powerful tool. It provides information about the electronic structure and the local environment of the unpaired electron, allowing for the determination of g-tensor and hyperfine coupling constant (A-tensor) values, which are characteristic of the vanadium center and its ligand field. nih.govrsc.org
By combining the data from these various techniques, a complete and detailed picture of the structure, bonding, and properties of ethanol-oxovanadium systems can be achieved.
Mass Spectrometry (ESI-HRMS, FAB-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and structural details of oxovanadium complexes. Techniques like Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) and Fast Atom Bombardment-Mass Spectrometry (FAB-MS) are particularly valuable for characterizing these coordination compounds. nih.gov
ESI-HRMS analysis provides precise mass-to-charge ratio (m/z) data, allowing for the unambiguous confirmation of a complex's formation and the identification of its fragmentation patterns under specific conditions. nih.gov For instance, in the study of oxovanadium(IV) complexes with [NNO] donor ligands, ESI-HRMS was used to confirm the molecular structure. The spectra revealed peaks corresponding to the complex cation after the loss of a counter-ion, as well as adducts with sodium. nih.gov Further fragmentation analysis, often through tandem mass spectrometry (MS/MS), can elucidate the connectivity of the ligands by showing the sequential loss of coordinated groups like water or methanol. nih.govnih.gov
In a typical ESI-MS analysis of oxovanadium(IV) complexes, molecular ions can be observed, often as [M]⁺ resulting from the loss of an electron, or as protonated molecules like [M+H]⁺ or sodium adducts [M+Na]⁺. nih.govnih.gov The fragmentation pathways observed in collision-induced dissociation (CID) experiments provide further structural information. For example, the analysis of an oxovanadium(IV) complex, [VIVO(OCH3)L2], showed a molecular ion peak [M]⁺ at an m/z that matched the calculated value, confirming its identity. nih.gov
The fragmentation of the ethanol molecule itself under mass spectrometry typically shows a prominent peak at m/z 31, corresponding to the [CH2OH]⁺ fragment, and another at m/z 45 from the [CH3CHOH]⁺ ion. The molecular ion peak for ethanol is at m/z 46. docbrown.info When coordinated to an oxovanadium center, the fragmentation can become more complex, involving losses of the entire ethanol ligand, parts of the ligand, or other coordinated species.
Below is a table summarizing representative ESI-HRMS fragmentation data for an illustrative oxovanadium(IV) complex.
| Precursor Ion | Observed m/z | Calculated m/z | Assigned Fragment | Citation |
| [VIVO(H2O)L1]NO3 | 373.9460 | 373.9471 | [M - NO3]⁺ | nih.gov |
| [VIVO(H2O)L1]NO3 | 396.9604 | 396.9369 | [M - NO3 + Na]⁺ | nih.gov |
| [VIVO(H2O)L1]NO3 | 355.9344 | 355.9365 | [M - NO3 - H2O]⁺ | nih.gov |
| [VIVO(H2O)L1]NO3 | 386.9532 | 386.9549 | [M - NO3 - H2O + CH3OH]⁺ | nih.gov |
| [VIVO(OCH3)L2] | 380.0787 | 380.1179 | [M]⁺ | nih.gov |
Molar Conductivity Measurements for Electrolytic Nature Assessment
Molar conductivity (ΛM) measurements are a fundamental technique for assessing the electrolytic nature of oxovanadium complexes in solution. By measuring the conductivity of a dilute solution (typically 10⁻³ M in a solvent like DMF or DMSO), one can determine whether a complex behaves as a non-electrolyte or an electrolyte (e.g., 1:1, 1:2). researchgate.net This information is crucial for understanding whether ligands or counter-ions are directly coordinated to the vanadium center or exist as free ions in solution.
Oxovanadium complexes can exhibit different electrolytic behaviors depending on their structure. journalajocs.comnih.gov For many neutral oxovanadium(IV) complexes, where the ligands satisfy the metal's coordination sphere and charge, the molar conductivity values are typically low, indicating a non-electrolytic nature. journalajocs.com For example, a series of oxovanadium(IV) complexes of the type [VO(L)(bpy)] were all determined to be non-electrolytes based on their conductivity measurements. journalajocs.com
The table below presents typical molar conductivity ranges and the interpretation for complexes dissolved in DMF.
| **Molar Conductivity (ΛM) in DMF (Ω⁻¹ cm² mol⁻¹) ** | Electrolyte Type | Citation |
| < 50 | Non-electrolyte | researchgate.net |
| 60 - 70 | 1:1 electrolyte | researchgate.net |
| 95 | 2:1 electrolyte | researchgate.net |
Thermal Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric analysis (TGA) is an essential technique for investigating the thermal stability and decomposition behavior of ethanol-oxovanadium systems. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data, often presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve), reveal the temperatures at which decomposition events occur and the mass loss associated with each step. csic.es
The thermal decomposition of oxovanadium complexes typically proceeds in multiple stages. csic.esnih.gov The initial weight loss at lower temperatures (often below 150°C) is usually attributed to the removal of lattice or coordinated solvent molecules, such as water or ethanol. csic.esresearchgate.net Subsequent decomposition steps at higher temperatures correspond to the breakdown and loss of the organic ligands. The final residue at the end of the analysis, typically at temperatures above 600-800°C, is usually a stable vanadium oxide, such as V₂O₅ or V₂O₃, depending on the atmosphere. nih.govmpg.deresearchgate.net
For example, the TGA of an oxovanadium(IV) Schiff base complex showed distinct decomposition stages. csic.es An initial loss corresponding to coordinated methyl groups was observed, followed by the sequential breakdown of other parts of the ligand at progressively higher temperatures. csic.es Similarly, the thermal analysis of an oxovanadium(IV)-bis(abietate) complex revealed a multi-step decomposition, beginning with the loss of one abietate ligand, followed by the second, and ultimately forming a vanadium oxide residue. nih.gov The decomposition of sodium ethoxide, a related compound, is known to begin at temperatures below 300°C, yielding hydrocarbons and a residue of sodium carbonate and sodium hydroxide. researchgate.net The TGA curve for pure ethanol shows a single, sharp weight loss event corresponding to its boiling point. unesp.br
The following table outlines a representative thermal decomposition pathway for an oxovanadium complex, detailing the temperature ranges and corresponding mass loss events.
| Decomposition Stage | Temperature Range (°C) | DTG Peak (°C) | Mass Loss (%) | Attributed Loss | Citation |
| 1 | 75 - 150 | 135 | 9.75 (calc. 10.02) | Loss of four methyl groups | csic.es |
| 2 | 150 - 190 | 166 | 14.95 (calc. 15.19) | Elimination of aniline (B41778) group | csic.es |
| 3 | 330 - 525 | 476 | 9.68 (calc. 9.52) | Removal of C₂H₄N₂ group | csic.es |
| 4 | 525 - 660 | 610 | 12.51 (calc. 13.60) | Loss of C₄H₄N₂ group | csic.es |
| 5 | > 600 | - | - | Formation of stable oxide residue | nih.govmpg.de |
Redox Behavior and Catalytic Applications of Oxovanadium in Ethanol Mediated Reactions
Catalytic Oxidation Reactions Utilizing Oxovanadium Complexes
Vanadia-based materials, particularly supported vanadia oxides (VOx), are highly effective catalysts for the aerobic oxidation of alcohols, with ethanol (B145695) being a prominent substrate. These catalysts facilitate the transformation of ethanol into acetaldehyde (B116499) and, subsequently, acetic acid, under relatively mild conditions. The nature of the vanadia species (monomeric, polymeric, or crystalline V2O5) and the support material significantly influence their activity, selectivity, and stability.
Aerobic Oxidation of Alcohols, including Ethanol Oxidation to Acetaldehyde and Acetic Acidacs.orgcapes.gov.brmpg.deosti.govacs.orgepfl.chethz.chresearchgate.netacs.orgrsc.orgmpg.denacatsoc.orgresearchgate.net
Vanadia-based catalysts are widely recognized for their efficacy in the aerobic oxidation of alcohols, with a particular focus on ethanol. This process is crucial for the production of valuable chemical intermediates like acetaldehyde and acetic acid. The aerobic oxidation of ethanol typically involves using molecular oxygen as the oxidant, often at elevated temperatures. Vanadia catalysts, especially when supported on materials such as TiO2, Al2O3, or SBA-15, exhibit significant activity and selectivity in this transformation acs.org.
The primary products of ethanol oxidation over vanadia catalysts are acetaldehyde and acetic acid acs.org. The selectivity towards these products is highly dependent on reaction conditions, particularly temperature. At lower temperatures, vanadia catalysts demonstrate a strong preference for producing acetaldehyde through oxidative dehydrogenation. For instance, on V2O5/TiO2 catalysts, acetaldehyde selectivity can reach nearly 100% at temperatures around 110 °C. As the reaction temperature increases, the selectivity shifts towards acetic acid, resulting from the further oxidation of acetaldehyde. At temperatures between 180 and 230 °C, acetic acid becomes the predominant product, with selectivities around 60% achievable at approximately 95% ethanol conversion at 200 °C. Beyond 250 °C, the reaction tends towards complete oxidation, leading to the formation of carbon monoxide (CO) and carbon dioxide (CO2).
Other minor byproducts, such as ethyl acetate (B1210297) and ethylene (B1197577), can also be formed depending on the specific catalyst formulation and reaction parameters. For example, V/Ti-PILC catalysts have shown high selectivity to acetaldehyde (around 85%) at 350 °C with 87% ethanol conversion. Similarly, V/TiO2 catalysts have demonstrated 76.2% selectivity to acetaldehyde at 150 °C with 60.4% ethanol conversion acs.org. In some instances, catalysts like hydrotalcite can achieve 100% selectivity to acetaldehyde at temperatures between 150–225 °C, albeit with lower ethanol conversion acs.org.
A table summarizing the product distribution as a function of temperature highlights the tunability of vanadia catalysts for selective ethanol oxidation:
| Catalyst/Conditions | Temperature (°C) | Ethanol Conversion (%) | Acetaldehyde Selectivity (%) | Acetic Acid Selectivity (%) | Other Products | Citation |
| V2O5/TiO2 | 110 | Not specified | ~100 | Low | Ethyl acetate, ethylene, etc. | |
| V2O5/TiO2 | 200 | ~95 | Decreases | ~60 | ||
| V2O5/TiO2 | >250 | Not specified | CO, CO2 | |||
| V/Ti-PILC (2 wt%) | 350 | 87 | 85 | Not specified | ||
| V/TiO2 | 150 | 60.4 | 76.2 | Not specified | acs.org | |
| Hydrotalcite | 150–225 | <7 | 100 | Not specified | acs.org |
Mechanistic Pathways of Ethanol Oxidative Dehydrogenation over Supported Vanadia Catalystscapes.gov.brmpg.deosti.govacs.orgethz.ch
The oxidative dehydrogenation (ODH) of ethanol over supported vanadia catalysts is a complex process involving multiple elementary steps. Understanding these pathways is crucial for optimizing catalyst performance and selectivity. The reaction mechanism is largely governed by the redox properties of vanadium species and their interaction with the support and reactants.
Vanadia catalysts facilitate ethanol ODH through a redox mechanism, where the vanadium centers cycle between different oxidation states. Typically, the catalytic cycle begins with vanadium in its highest oxidation state, V5+. Ethanol adsorbs onto the catalyst surface and reacts with lattice oxygen atoms of the vanadia species. This reaction involves the abstraction of hydrogen atoms from the ethanol molecule, leading to the formation of ethoxide intermediates and subsequently acetaldehyde. During this process, the vanadium center is reduced, often to V4+ and potentially to V3+. The lattice oxygen consumed in this step creates an oxygen vacancy on the catalyst surface.
The catalytic cycle is completed by the re-oxidation of the reduced vanadium sites by molecular oxygen from the gas phase. This re-oxidation step replenishes the lattice oxygen and restores the catalyst to its active V5+ state, allowing the cycle to continue. The support material, such as TiO2 or CeO2, can play a significant role in this redox process by influencing the lability of lattice oxygen and facilitating the re-oxidation of vanadium species. For instance, titania can act as an oxygen reservoir, aiding in the re-oxidation of reduced vanadia sites acs.org.
Spectroscopic studies, particularly in situ Fourier Transform Infrared (FTIR) spectroscopy, have been instrumental in identifying key surface intermediates involved in the ethanol ODH mechanism. Upon adsorption, ethanol molecules undergo dissociative chemisorption on the vanadia surface, forming ethoxide species (CH3CH2O-) and surface hydroxyl groups. The abstraction of a hydrogen atom from the α-carbon of the ethoxide species is generally considered the rate-determining step for acetaldehyde formation. This step yields adsorbed acetaldehyde.
At higher reaction temperatures or conversions, acetaldehyde can undergo further oxidation to form acetate species (CH3COO-) on the catalyst surface. These acetate species are precursors to acetic acid, the secondary oxidation product. The presence and evolution of these intermediates (ethoxide, acetaldehyde, and acetate) are directly linked to the redox state of the vanadium centers and the availability of lattice oxygen.
To gain a deeper understanding of the dynamic processes occurring on the catalyst surface during ethanol oxidation, operando spectroscopic techniques are employed. These methods allow for the simultaneous monitoring of catalyst structure, vanadium oxidation states, and surface intermediates under actual reaction conditions. Techniques such as X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), FTIR, and Raman spectroscopy provide complementary insights.
Operando XAS studies have quantitatively shown that the formation of acetaldehyde is kinetically coupled to the formation of V4+ intermediates, while the generation of V3+ species is observed to be slower. These studies also highlight the low-coordinated nature of various vanadium redox states (V5+, V4+, V3+) on the catalyst surface. FTIR spectroscopy, as mentioned, confirms the presence of ethoxide and acetaldehyde intermediates, as well as acetate species at elevated temperatures. Raman spectroscopy, especially when combined with different excitation wavelengths, can selectively probe the vibrational features of both vanadia species and the support, revealing structural dynamics and the role of the support in the catalytic cycle. These operando investigations are crucial for correlating the observed catalytic activity and selectivity with the real-time redox behavior of the catalyst.
The MvK mechanism can be summarized as follows:
Ethanol Adsorption and Surface Reaction: Ethanol adsorbs dissociatively on the vanadia surface, forming ethoxide species. The ethoxide then reacts with a lattice oxygen atom from the vanadia species, leading to the abstraction of an α-hydrogen and the formation of adsorbed acetaldehyde. This step results in the reduction of the vanadium center (e.g., V5+ to V4+/V3+) and the creation of an oxygen vacancy on the catalyst surface.
Catalyst Re-oxidation: Molecular oxygen from the gas phase diffuses to the catalyst surface and re-oxidizes the reduced vanadium sites. This process also refills the oxygen vacancy, restoring the catalyst to its original active state (V5+).
This cycle of reduction and re-oxidation, driven by the consumption and replenishment of lattice oxygen, is central to the catalytic activity of vanadia in ethanol oxidation. The efficiency of the re-oxidation step, often influenced by the support material, is critical for maintaining high catalytic turnover rates acs.org.
Other Oxidation Reactions
Oxovanadium catalysts, often in conjunction with ethanol as a solvent or reactant, have demonstrated efficacy in several important oxidation reactions beyond simple alcohol oxidation. These include the epoxidation of olefins, the oxidation of sulfides, and the cycloaddition of CO₂ with epoxides.
Epoxidation of Olefins: Oxovanadium complexes, particularly those with Schiff base ligands, have been employed as homogeneous catalysts for the epoxidation of olefins, such as cyclohexene (B86901) and styrene, using oxidants like tert-butylhydroperoxide (TBHP) or hydrogen peroxide (H₂O₂) niscpr.res.inmdpi.comresearchgate.netacademie-sciences.frrsc.org. For instance, studies have shown that oxovanadium(IV) complexes can catalyze the epoxidation of cyclohexene with TBHP in acetonitrile (B52724), achieving good yields of the epoxide mdpi.com. The nature of the ligand and the solvent can influence the catalytic activity and selectivity mdpi.comrsc.org. For example, vanadium-based catalysts have shown competitive activity with molybdenum analogues in olefin epoxidation, with minor variations in conversion and selectivity depending on the specific complex and oxidant rsc.org.
Sulfide (B99878) Oxidation: Oxovanadium catalysts have also proven effective in the selective oxidation of sulfides to sulfoxides. For example, a nanomagnetic-supported oxovanadium(V) complex has been utilized for the sulfoxidation of various alkyl and aryl sulfides using H₂O₂ in ethanol under reflux conditions, demonstrating good recyclability researchgate.net. Similarly, nickel and oxo-vanadium(IV) complexes supported on MCM-41 have been employed for the chemoselective oxidation of sulfides to sulfoxides, yielding products in short reaction times with excellent yields and high purity benthamscience.com. These catalysts also showed good recovery and reusability benthamscience.com.
CO₂ Cycloaddition with Epoxides: Oxovanadium complexes have been investigated for the catalytic cycloaddition of CO₂ with epoxides to form cyclic carbonates. For example, oxovanadium(IV) complexes ligated by Schiff base ligands have been shown to be efficient catalysts for this reaction, achieving high conversions of terminal epoxides under ambient CO₂ pressure rsc.orgresearchgate.net. These reactions often benefit from the presence of co-catalysts like tetrabutylammonium (B224687) bromide (TBAB) rsc.orgnih.gov.
Ammoxidation of Ethanol to Acetonitrile
The ammoxidation of ethanol to acetonitrile is a significant process for producing acetonitrile, a valuable chemical intermediate. Oxovanadium-based catalysts, particularly supported vanadium oxides, are key players in this transformation.
Research has shown that supported vanadium oxide catalysts, such as V₂O₅/ZrO₂ and V₂O₅/TiO₂, are active in the gas-phase ammoxidation of ethanol to acetonitrile rsc.org. The support material plays a crucial role in the catalyst's performance. For instance, V₂O₅/ZrO₂ has been found to be more selective to acetaldehyde, an intermediate, and leads to a better acetonitrile yield compared to V₂O₅/TiO₂. The V oxidation state under reaction conditions is also critical; more oxidized V species facilitate ammonia (B1221849) activation and reaction with acetaldehyde rsc.org.
Other vanadium-based catalytic systems, including vanadyl pyrophosphate (VPP) and antimony-promoted vanadium phosphorus oxide (Sb-V-P-O) on alumina, have also been studied for this reaction unibo.itrsc.orgresearchgate.netunibo.it. A study reported the selective synthesis of acetonitrile in one step from ethanol via ammoxidation using an alumina-supported and antimony-promoted vanadium phosphorus oxide catalyst, achieving 84% conversion of ethanol with 96% selectivity to acetonitrile under specific conditions researchgate.netpsu.edursc.org. The surface acidity of the catalyst is also important, with low acidity favoring acetonitrile production by minimizing undesired side reactions like ethylene formation unibo.it.
Homogeneous and Heterogeneous Catalysis with Ethanol-Oxovanadium Systems
Ethanol-oxovanadium systems are explored in both homogeneous and heterogeneous catalytic approaches, with ongoing research focusing on optimizing their activity, selectivity, and reusability.
Comparative Studies of Catalytic Activity and Selectivity
Comparative studies highlight the advantages of different oxovanadium catalyst designs and supports. For example, vanadia supported on ZrO₂/SiO₂ exhibits better catalytic behaviors than vanadia supported on TiO₂/SiO₂ for the selective oxidation of ethanol, attributed to the enhanced support properties researchgate.net.
In the context of ammoxidation of ethanol to acetonitrile, different VOx-based catalysts (e.g., VPP, VOx/TiO₂, VOx/ZrO₂) show moderate to good acetonitrile selectivity, which is primarily correlated with reaction temperature. Byproduct distribution is more influenced by the thermodynamic stability of the reacting mixture unimi.it. The nature of the support significantly impacts the catalytic performance; for instance, VOx/ZrO₂ generally shows higher activity than VOx/Al₂O₃ for ethane (B1197151) oxidative dehydrogenation, while VOx/Al₂O₃ offers higher selectivity to ethylene mdpi.com.
Studies comparing homogeneous and heterogeneous oxovanadium catalysts indicate that immobilization on supports like carbon materials or zeolites facilitates recyclability and easy separation, while homogeneous complexes often exhibit efficient activity in reactions such as olefin epoxidation growingscience.com.
Strategies for Catalyst Immobilization and Reusability
Strategies for catalyst immobilization aim to enhance the stability, recoverability, and reusability of oxovanadium catalysts in ethanol-mediated reactions.
Immobilization on Supports: Vanadium complexes have been immobilized onto various solid supports, including silica-gel, magnetic nanoparticles (MNPs), and carbon materials academie-sciences.frresearchgate.netbenthamscience.comoup.comresearchgate.netrsc.orgnih.gov. For example, a silica-gel-supported oxovanadium catalyst has been developed for the racemization of chiral sulfoxides and demonstrated reusability for up to four runs without significant loss of activity oup.com. Similarly, nanomagnetic-supported oxovanadium(V) complexes have been synthesized and utilized for sulfide oxidation, showing good recyclability through magnetic recovery researchgate.net. Oxovanadium(IV) complexes immobilized on functionalized carbon nanotubes and activated carbon have been evaluated for cyclohexane (B81311) oxidation, with immobilization improving catalytic efficiency and allowing for catalyst recyclability nih.gov.
Magnetic Nanoparticle Supports: The use of magnetic nanoparticles (MNPs) as supports offers a convenient method for catalyst recovery via magnetic separation. For instance, a VO(salpr)/SCMNPs catalyst, prepared by complexing VOSO₄ on modified Fe₃O₄ magnetic nanoparticles, successfully catalyzed the epoxidation of allyl alcohols with good conversion and selectivity, and could be reused for at least three times without significant loss of activity academie-sciences.fr. Another study reported a nanomagnetic-supported oxovanadium(V) complex that could be recovered magnetically and reused several times without a considerable loss of activity in sulfide oxidation researchgate.net.
Recyclability: The recyclability of oxovanadium catalysts is a key advantage of heterogeneous systems. For example, a silica-supported chitosan–vanadium complex was reused five times without losing its catalytic activity in the asymmetric oxidation of aryl alkyl sulfides rsc.org. Similarly, a V-SilicaGel catalyst maintained its activity for up to 4 runs in the racemization of sulfoxides oup.com.
Supramolecular Architectures and Self Assembly in Ethanolic Solutions
Formation of Alkali Metal-Mediated Supramolecular Oxovanadium Assemblies
The presence of alkali metal cations, such as sodium (Na⁺) and potassium (K⁺), can significantly direct the self-assembly of oxovanadium(V) complexes in solution. nitrkl.ac.in Research has demonstrated that in an aqueous ethanol (B145695) medium, the reaction of vanadyl acetylacetonate (B107027) with a Schiff base ligand in the presence of alkali metal salts leads to the formation of infinite polymeric structures. nitrkl.ac.in These supramolecular assemblies are characterized by an alternating array of anionic cis-dioxovanadium(V) units, [VO₂L]⁻ (where L is a tridentate ONO donor ligand), and the corresponding aquated alkali metal centers. nitrkl.ac.in
The resulting structure, confirmed by single-crystal X-ray analysis, can be described as [{VO₂L}M(H₂O)n]∞, where M represents the alkali metal ion. nitrkl.ac.in The alkali metal does not merely act as a charge-balancing counterion but is integral to the construction of the extended one-dimensional chain. nitrkl.ac.innih.gov This mediation is a key example of how simple ions can control the topology of complex molecular assemblies in solution. nitrkl.ac.innih.gov The stability of these extended structures is primarily due to strong electrostatic forces and a network of hydrogen bonds. nitrkl.ac.in
Design and Characterization of Polymeric and Metallocyclic Oxovanadium(V) Coordination Assemblies in Alcohol Solvents
Coordination-driven self-assembly is a powerful method for constructing sophisticated supramolecular architectures from metal ions and organic ligands. rsc.org In the case of oxovanadium(V) in alcohol solvents, the choice of the specific alcohol can determine the final architecture, leading to either discrete metallocycles or extended coordination polymers. rsc.orgnih.gov
A notable study demonstrated this control by reacting ammonium (B1175870) vanadate (B1173111) (NH₄VO₃) with a hydrazone ligand (3-methoxy-2-hydroxybenzaldehyde isonicotinoyl hydrazone, H₂VIH) in a series of primary aliphatic alcohols. rsc.org The results showed a clear correlation between the alkyl chain length of the alcohol solvent and the nuclearity of the resulting assembly:
Metallocycles: In lower alcohols like methanol (B129727), ethanol, and propanol, the reaction selectively yields tetranuclear, metallocyclic compounds with the general formula [VO(VIH)(OR)]₄. rsc.org
Polymers: In higher alcohols such as butanol and pentanol, the outcome shifts to the formation of infinite zig-zag chain polymers, denoted as [VO(VIH)(OR)]n. rsc.org
This structural divergence highlights the role of the ancillary alkoxo ligand, derived from the solvent, in influencing the assembly pathway. rsc.org The formation of these assemblies involves the reversible cleavage and formation of metal-ligand bonds, allowing the system to settle into its most stable configuration, which can be a discrete entity or a complex network. rsc.org
| Alcohol Solvent (ROH) | Ancillary Ligand (OR) | Resulting Architecture | Compound Formula |
|---|---|---|---|
| Methanol (CH₃OH) | Methoxo (OCH₃) | Metallocycle (Tetranuclear) | [VO(VIH)(OCH₃)]₄ |
| Ethanol (C₂H₅OH) | Ethoxo (OC₂H₅) | Metallocycle (Tetranuclear) | [VO(VIH)(OC₂H₅)]₄ |
| Propanol (C₃H₇OH) | Propoxo (OC₃H₇) | Metallocycle (Tetranuclear) | [VO(VIH)(OC₃H₇)]₄ |
| Butanol (C₄H₉OH) | Butoxo (OC₄H₉) | Polymer (Infinite Chain) | [VO(VIH)(OC₄H₉)]n |
| Pentanol (C₅H₁₁OH) | Pentoxo (OC₅H₁₁) | Polymer (Infinite Chain) | [VO(VIH)(OC₅H₁₁)]n |
Another example is the formation of a dimeric oxovanadium(V) complex, [V₂O₂(L)₂(μ-OCH₃)₂], synthesized in methanol, where two vanadium centers are bridged by two methoxide (B1231860) groups derived from the solvent. nih.gov These examples underscore the active role of the alcohol solvent not just as a medium but as a source for integral structural ligands.
Influence of Solvent Composition (e.g., Ethanol-Water Mixtures) on Supramolecular Morphology
The composition of the solvent, particularly the presence of water in ethanol, has a profound effect on the self-assembly process and the final morphology of oxovanadium aggregates. Many syntheses are performed in aqueous ethanol, where water is an active component. nitrkl.ac.in Molecular dynamics simulations of ethanol-water mixtures show that the solvent molecules form complex hydrogen-bonding networks. nih.gov The presence of ethanol disrupts the water-water hydrogen bonding in its immediate vicinity but can lead to an enhancement of this structure in the second solvation shell, an effect that changes with concentration. nih.gov
This complex solvent environment is critical for the formation of certain polyoxovanadate (POV) species. Theoretical studies have confirmed that the reactivity with trace amounts of water in alcohol solvents is a major thermodynamic driving force for the formation of mixed-valent Lindqvist-type polyoxovanadates from cyclic V(IV) precursors. nih.govacs.org The conversion of a cyclic polyoxovanadate-alkoxide to an oxygen-vacant Lindqvist structure is endergonic, but the subsequent reaction with water to form the final, more stable mixed-valent species is exergonic. nih.govacs.org This indicates that precise control over the water content in ethanol is crucial for directing the self-assembly towards specific, targeted morphologies. The addition of ethanol to water in other systems has also been shown to significantly alter nucleation site density and frequency, further illustrating the powerful influence of solvent composition on phase-change mechanisms and assembly. researchgate.net
Non-Covalent Interactions Driving Assembly (Hydrogen Bonding, Electrostatic Interactions)
Supramolecular chemistry is fundamentally governed by weak, non-covalent interactions. fortunejournals.com In the context of oxovanadium assemblies in ethanolic solutions, several of these forces work in concert to direct the formation of ordered structures. nitrkl.ac.innih.gov
Electrostatic Interactions: These are particularly dominant in the alkali metal-mediated assemblies. The coulombic attraction between the negatively charged anionic oxovanadium units (e.g., [VO₂L]⁻) and the positively charged alkali metal cations (M⁺) is a primary driving force that holds the polymeric chains together. nitrkl.ac.in
The combination of directional hydrogen bonds and non-directional electrostatic forces allows for the self-assembly process to be both specific and robust, leading to the formation of well-defined, stable supramolecular architectures. nitrkl.ac.inuclouvain.be
Mechanistic Insights into Polyoxovanadate Self-Assembly in Organic Solvents
Understanding the step-by-step mechanism of how polyoxovanadates (POVs) assemble in organic solvents like ethanol is challenging but essential for gaining rational control over the synthesis of desired clusters. rsc.org Recent studies have provided significant insights by isolating and characterizing key intermediates in the reaction pathway. rsc.orgrsc.org
One such study investigated the formation of organofunctionalized POV-alkoxide clusters. rsc.org By using kinetic control and low temperatures, researchers successfully isolated a cyclic hexavanadate cluster, [VO(OC₂H₅)₂]₆, which was identified as a kinetic intermediate. rsc.orgrsc.org This species is highly symmetric, with all its ethoxide groups being chemically equivalent. rsc.org
| Spectroscopy | Signal (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 4.49 | -CH₂- hydrogens of bridging ethoxide ligands |
| -0.88 | -CH₃ hydrogens of bridging ethoxide ligands |
When this cyclic intermediate is subjected to higher temperatures, typical for solvothermal self-assembly, it converts into a more stable, oxygen-deficient Lindqvist-type assembly, [V₆O₆(OC₂H₅)₁₂]¹⁻. rsc.org This transformation indicates that the cyclic cluster is a kinetic product, while the Lindqvist species is the thermodynamically preferred product. rsc.org Further theoretical work suggests that this process involves the evolution from reduced V(IV) precursors (forming cyclic structures) to mixed-valent V(IV)/V(V) Lindqvist-type clusters, with the reactivity towards traces of water in the alcohol solvent being the main thermodynamic driver for the final conversion. nih.govacs.org This mechanistic understanding, moving from isolated intermediates to final products, is a crucial step towards the predictable synthesis of functional polyoxovanadate clusters. rsc.org
Computational and Theoretical Investigations of Ethanol Oxovanadium Chemistry
Density Functional Theory (DFT) Studies of Electronic Structure and Bonding
Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and bonding in ethanol-oxovanadium complexes. These studies provide a fundamental understanding of the nature of the interactions between the ethanol (B145695) (or ethoxide) ligand and the oxovanadium core.
DFT calculations reveal that the bonding in oxovanadium-ethoxide complexes is characterized by a significant degree of covalency in the Vanadium-Oxygen bonds. The frontier molecular orbitals, which dictate the reactivity and stability of these complexes, are often a mix of vanadium d-orbitals and oxygen p-orbitals. For instance, in many oxovanadium(IV) complexes, the highest occupied molecular orbital (HOMO) is primarily located on the vanadium d-orbital, while the lowest unoccupied molecular orbital (LUMO) can be distributed over the vanadium center and the ligands. researchgate.net The energy gap between the HOMO and LUMO is a key parameter that influences the electronic transitions and reactivity of the complex. researchgate.net
Table 1: Representative Calculated Bond Parameters for Oxovanadium Complexes from DFT Studies
| Complex Type | V=O Bond Length (Å) | V-O(alkoxide) Bond Length (Å) | O-V-O Angle (°) | Reference |
| Mononuclear Oxovanadium(V) | ~1.60 | ~1.85 - 2.05 | 94-111 | researchgate.netallsubjectjournal.com |
| Dinuclear Oxovanadium(V) | ~1.62 | ~1.89 (bridging) | 109 | nih.govrsc.org |
| Oxovanadium(IV) Schiff Base | - | 1.90 - 1.91 | - | allsubjectjournal.com |
Note: The values presented are typical ranges and can vary depending on the specific ligand environment and computational method employed.
Theoretical Modeling of Oxovanadium-Ethanol Adduct Stability and Reactivity
Theoretical modeling provides valuable insights into the stability and reactivity of adducts formed between oxovanadium species and ethanol. These studies often focus on the thermodynamics and kinetics of adduct formation and subsequent transformations.
Computational studies have explored the stability of various oxovanadium-ethanol and oxovanadium-ethoxide adducts. The stability is influenced by factors such as the coordination number of the vanadium center, the nature of other ligands present, and the solvent environment. For instance, the formation of a hydrogen bond between the hydroxyl proton of a coordinated ethanol molecule and an adjacent oxo or alkoxide ligand can significantly stabilize the adduct. acs.org
The reactivity of these adducts is a central theme in understanding catalytic processes. Theoretical models have been used to investigate the propensity of these adducts to undergo reactions such as deprotonation to form the more stable ethoxide complexes. The energy barriers for such reactions can be calculated to predict their feasibility under different conditions. In the context of polyoxovanadate cluster formation, the reactivity of monomeric and small oligomeric oxovanadium-ethanol adducts as building blocks is a key area of investigation. nih.govacs.org
Computational Elucidation of Reaction Mechanisms in Oxovanadium-Catalyzed Ethanol Transformations
Computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms of oxovanadium-catalyzed transformations of ethanol. These transformations include oxidation, dehydrogenation, and polymerization.
One of the most studied reactions is the oxidative dehydrogenation of ethanol to acetaldehyde (B116499). DFT calculations have been used to map out the potential energy surface for this reaction, identifying key intermediates and transition states. A commonly proposed mechanism involves the initial adsorption of ethanol onto the vanadium center, followed by a hydrogen abstraction step to form an ethoxide intermediate. Subsequent steps can involve the transfer of another hydrogen atom to an oxo ligand, leading to the formation of acetaldehyde and a reduced vanadium center. researchgate.net
In the context of polyoxovanadate chemistry, computational studies have detailed the nucleation pathways of polyoxovanadate-alkoxide clusters in alcoholic solvents like ethanol. usd.edunih.govacs.org These studies have shown that the formation of cyclic hexameric structures, such as [(VIVO)6(μ2-O-C2H5)12], is a key step. researchgate.net The mechanism involves the stepwise aggregation of monomeric or small oligomeric oxovanadium ethoxide species. The presence of water is also shown to be a critical factor, often acting as a thermodynamic driving force for the transformation of these cyclic species into more stable Lindqvist-type structures. nih.govacs.org
Table 2: Calculated Energetics for Key Steps in Oxovanadium-Catalyzed Ethanol Transformations
| Reaction Step | System | Calculated Energy Change (kcal/mol) | Reference |
| Ring-closing of hexameric ethoxide | Polyoxovanadate | Stabilizing effect noted | acs.org |
| Water-assisted transformation to Lindqvist-type cluster | Polyoxovanadate-methoxide | -6.5 (exergonic) | nih.govacs.org |
Note: The energetic values are highly dependent on the specific system and computational methodology.
Prediction and Validation of Spectroscopic Parameters (e.g., EPR, UV-Vis) for Ethanol-Bound Vanadium Species
Computational methods are increasingly used to predict and validate the spectroscopic parameters of ethanol-bound vanadium species, providing a powerful tool for interpreting experimental data.
EPR Spectroscopy: For paramagnetic oxovanadium(IV) (d¹) complexes, DFT calculations can predict the g-tensor and hyperfine coupling constants (A-tensor) of the EPR spectrum. These parameters are highly sensitive to the coordination environment of the vanadium center. By comparing the calculated and experimental EPR spectra, it is possible to gain detailed information about the structure of the complex in solution or in a frozen state. For example, the degree of distortion from ideal square-pyramidal or trigonal-bipyramidal geometry in an oxovanadium(IV) complex is reflected in the anisotropy of the g and A tensors.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary computational method for predicting the UV-Vis absorption spectra of chemical compounds. researchgate.netmdpi.com For oxovanadium-ethanol complexes, TD-DFT can calculate the excitation energies and oscillator strengths of electronic transitions. These transitions typically involve ligand-to-metal charge transfer (LMCT) and d-d transitions within the vanadium center. The calculated spectra can be compared with experimental data to aid in the assignment of absorption bands and to understand the electronic structure of the complexes. For instance, the position and intensity of the characteristic V=O π → d* transition can be correlated with the electronic environment of the vanadyl group.
Table 3: Representative Predicted Spectroscopic Parameters for Oxovanadium Complexes
| Complex Type | Spectroscopic Parameter | Predicted Value | Reference |
| Oxovanadium(IV) Schiff Base | g_iso | ~1.99 | allsubjectjournal.com |
| Oxovanadium(IV) Schiff Base | A_iso (G) | ~97 | allsubjectjournal.com |
| Dioxovanadium(V) Complex | λ_max (nm) | ~344-351 (LCT) | nih.gov |
| Mixed-Valent POV-alkoxide | λ_max (nm) | ~362 (LMCT), ~992 (IVCT) | usd.edu |
Note: The predicted values are for representative systems and can differ for specific ethanol-bound species.
Quantum Chemical Calculations of Polyoxovanadate-Alkoxide Nucleation Pathways in Alcohol Solvents
Quantum chemical calculations, particularly DFT, have been instrumental in mapping the nucleation pathways of polyoxovanadate-alkoxide (POV-alkoxide) clusters in alcohol solvents, including ethanol. These studies provide a molecular-level understanding of the self-assembly processes that lead to the formation of these complex inorganic architectures.
The calculations have shown that the nucleation process is a stepwise aggregation of smaller vanadate (B1173111) species. usd.edunih.govacs.org In ethanol, the initial precursors are likely simple oxovanadium ethoxide species. These monomers can then dimerize and further oligomerize. A key finding from these studies is the influence of the alkoxide chain length on the stability of the resulting clusters. For instance, while methoxide (B1231860) and ethoxide ligands favor the formation of cyclic hexamers, bulkier alkoxides like isopropoxide can favor the formation of cyclic pentamers. usd.edu
These computational models have also highlighted the crucial role of other species in the reaction mixture, such as water and halide anions. Water can act as a reactant, driving the conversion of kinetically favored cyclic products into thermodynamically more stable, oxygen-rich Lindqvist-type clusters. nih.govacs.org Halide ions can function as templating agents, directing the assembly of specific cluster sizes and geometries. usd.edu The insights gained from these quantum chemical calculations are vital for the rational design and synthesis of new POV-alkoxide materials with tailored properties for applications in catalysis, energy storage, and electronics. usd.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
